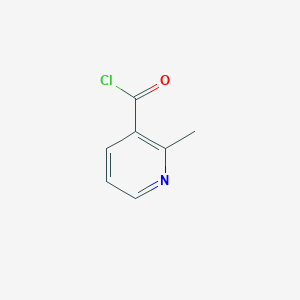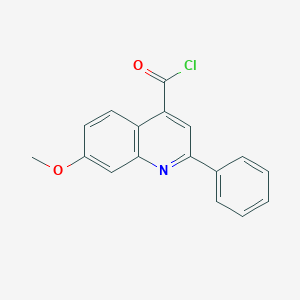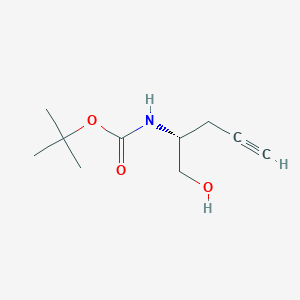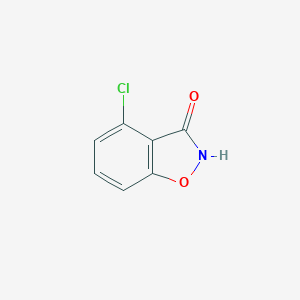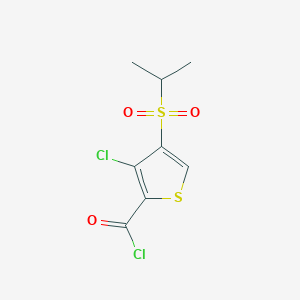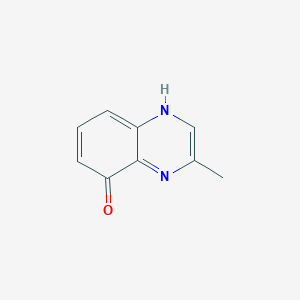
2-Methyl-8-hydroxyquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-hydroxyquinoline, also known as 8-Hydroxyquinaldine, is a chemical compound with the molecular formula C10H9NO . It is a derivative of quinoline with a methyl group at the 2nd position and a hydroxy group at the 8th position . This compound is also referred to by other names such as 2-Methyl-8-quinolinol, 2-Methyloxine, 8-Hydroxy-2-methylquinoline, and 2-methylquinolin-8-ol .
Synthesis Analysis
The synthesis of 2-Methyl-8-hydroxyquinoline has been achieved through various methods. For instance, a new zinc complex, [Zn(mq)2], (mq = 2-methyl-8-hydroxyquinoline) was prepared via an electrochemical route from the oxidation of zinc metal in the presence of 2-methyl-8-hydroxyquinoline in a fast and facile process . Similarly, a lead complex, [Pb(mq)2], was prepared via an electrochemical route from the oxidation of lead metal in the presence of 2-methyl-8-hydroxyquinoline .Molecular Structure Analysis
The molecular structure of 2-Methyl-8-hydroxyquinoline can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 159.1846 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-8-hydroxyquinoline are not detailed in the search results, it’s known that quinoxaline derivatives, which include 2-Methyl-8-hydroxyquinoline, have been used in various chemical reactions due to their rich and diverse biological activities .Safety And Hazards
Direcciones Futuras
Quinoxalines, including 2-Methyl-8-hydroxyquinoline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. They are considered to have a great future in medicinal chemistry . They are also being studied for their potential applications in organic light-emitting diodes (OLEDs) due to their unique optical and electronic properties .
Propiedades
IUPAC Name |
3-methylquinoxalin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQSNVRWGQJNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=C(C2=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxalin-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
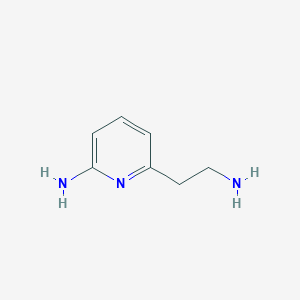
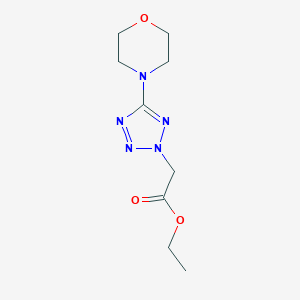
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
